propan-2-yl 3-[[(5E)-5-[[1-(2-ethoxy-2-oxoethyl)-2-methylindol-3-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate
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Overview
Description
Isopropyl 3-[(5-{[1-(2-ethoxy-2-oxoethyl)-2-methyl-1H-indol-3-yl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate is a complex organic compound that features a combination of indole, thiazolidine, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 3-[(5-{[1-(2-ethoxy-2-oxoethyl)-2-methyl-1H-indol-3-yl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazolidine ring, and finally, the coupling with the benzoate group. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-[(5-{[1-(2-ethoxy-2-oxoethyl)-2-methyl-1H-indol-3-yl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Isopropyl 3-[(5-{[1-(2-ethoxy-2-oxoethyl)-2-methyl-1H-indol-3-yl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of isopropyl 3-[(5-{[1-(2-ethoxy-2-oxoethyl)-2-methyl-1H-indol-3-yl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate involves its interaction with specific molecular targets. The indole and thiazolidine moieties are known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as tryptophan and serotonin share the indole moiety and have significant biological roles.
Thiazolidine Derivatives: Thiazolidinediones, used in diabetes treatment, share the thiazolidine ring structure.
Benzoate Derivatives: Compounds like methyl benzoate are used in various industrial applications.
Uniqueness
Isopropyl 3-[(5-{[1-(2-ethoxy-2-oxoethyl)-2-methyl-1H-indol-3-yl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate is unique due to its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C27H27N3O5S |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
propan-2-yl 3-[[(5E)-5-[[1-(2-ethoxy-2-oxoethyl)-2-methylindol-3-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C27H27N3O5S/c1-5-34-24(31)15-30-17(4)21(20-11-6-7-12-22(20)30)14-23-25(32)29-27(36-23)28-19-10-8-9-18(13-19)26(33)35-16(2)3/h6-14,16H,5,15H2,1-4H3,(H,28,29,32)/b23-14+ |
InChI Key |
QXOSSKXBUAXRJC-OEAKJJBVSA-N |
Isomeric SMILES |
CCOC(=O)CN1C(=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=NC4=CC=CC(=C4)C(=O)OC(C)C)S3)C |
Canonical SMILES |
CCOC(=O)CN1C(=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=CC=CC(=C4)C(=O)OC(C)C)S3)C |
Origin of Product |
United States |
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